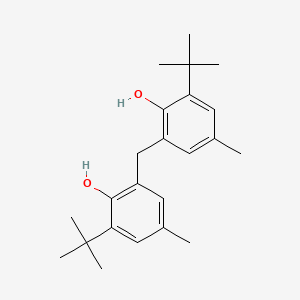

2,2'-Methylenebis(4-methyl-6-tert-butylphenol)

概要

説明

2,2′ -Methylenebis(6-tert-butyl-4-methylphenol) is a phenolic antioxidant commonly used in increasing the oxidation stability in rubber and plastic industries.

Methylenebis is an autophagy-regulator. It acts by sensitizing tumor cells to belotecan, a derivative of camptothecin, as a topoisomerase I inhibitor.

作用機序

Target of Action

Antioxidant 2246, also known as 2,2’-Methylenebis(4-methyl-6-tert-butylphenol) or 6,6’-Methylenebis(2-(tert-butyl)-4-methylphenol), is primarily targeted towards synthetic elastomers including polybutadiene, styrene-butadiene, neoprene, butyl, halobutyl, and nitrile rubber . It is also widely used in natural and synthetic latex rubber , latex products, caulks, sealants, and adhesives .

Mode of Action

Antioxidant 2246 is added directly into the rubber product of choice to prevent polyphase deformation due to hot oxygen and UVA exposure . It can also be used to passivate metal salts . In the plastic industry, Antioxidant 2246 can prevent thermal and light aging in materials such as chlorinated polyether, high impact polystyrene, ABS resin, polyformaldehyde, and cellulose resin .

Biochemical Pathways

This helps to reduce the cell-damaging effects of ROS .

Pharmacokinetics

It is known that the compound has good oil solubility . It is also non-volatile

Result of Action

The primary result of Antioxidant 2246’s action is the prevention of thermal and light aging in various materials . This leads to the preservation of the physical and mechanical properties of these materials, preventing loss of gloss, reduced transparency, cracking, chalking, and yellowing .

Action Environment

Environmental factors such as heat, light, and the presence of oxygen can influence the action and efficacy of Antioxidant 2246 . For instance, exposure to direct heat or sunlight could reduce the product’s life .

生化学分析

Biochemical Properties

Antioxidant 2246 is known for its high thermal stability and good anti-oxygen effect . It is added directly into the rubber product of choice to prevent polyphase deformation due to hot oxygen and UVA exposure

Cellular Effects

It is known that in the plastic industry, Antioxidant 2246 can prevent thermal and light aging in various materials This suggests that it may have protective effects on cells exposed to similar stressors

Molecular Mechanism

It is known to prevent thermal and light aging in various materials, suggesting that it may interact with biomolecules in a way that mitigates the damaging effects of these stressors

Temporal Effects in Laboratory Settings

It is known to be stable over long periods of time when stored under normal conditions and in the original containers

生物活性

2,2'-Methylenebis(4-methyl-6-tert-butylphenol), commonly referred to as AO2246, is a synthetic phenolic antioxidant widely utilized in various industrial applications, including food packaging and cosmetics. Its biological activity has garnered significant attention due to its potential effects on human health and environmental toxicity. This article examines the biological activity of AO2246, including its toxicological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C_{20}H_{30}O_{2}

- Molecular Weight : 342.46 g/mol

- CAS Number : 119-47-1

Biological Activity Overview

The biological activity of AO2246 has been investigated through various studies focusing on its neurobehavioral toxicity, reproductive toxicity, and antioxidant properties.

Neurobehavioral Toxicity

Recent studies have shown that exposure to AO2246 can lead to developmental and neurobehavioral toxicity in aquatic models such as zebrafish. A study demonstrated that zebrafish larvae exposed to AO2246 exhibited significant alterations in behavior and development, indicating potential neurotoxic effects. The research highlighted the following findings:

- Behavioral Changes : Significant reductions in swimming activity and alterations in response to stimuli were observed in exposed larvae compared to controls .

- Mechanisms of Action : The study suggested that AO2246 might disrupt neurotransmitter systems, leading to impaired motor functions and developmental delays .

Reproductive Toxicity

In repeated dose toxicity studies involving rats, AO2246 was classified as a Category 2 substance toxic to reproduction. Observations included:

- Testicular Atrophy : In high-dose groups (≥10,000 ppm), testicular atrophy and decreased spermatogenesis were noted .

- Long-term Effects : An 18-month feeding study did not reveal significant histopathological changes in testicular tissue at lower doses, indicating a dose-dependent effect on reproductive health .

Case Study 1: Developmental Toxicity in Zebrafish

A comprehensive study assessed the impacts of AO2246 on zebrafish larvae. Key results included:

| Parameter | Control Group (n=10) | AO2246 Group (n=10) |

|---|---|---|

| Total Distance Traveled (cm) | 3500 ± 150 | 2700 ± 200 |

| Time Spent in Light Chamber (s) | 120 ± 10 | 80 ± 15 |

| Number of Movement Episodes | 200 ± 20 | 150 ± 25 |

The findings indicated a significant reduction in locomotor activity and exploratory behavior among the larvae exposed to AO2246 compared to the control group .

Case Study 2: Oxidative Stress and Antioxidant Activity

Another investigation focused on the antioxidant properties of AO2246. The compound demonstrated significant scavenging activity against free radicals, suggesting its potential protective role against oxidative stress.

| Test | AO2246 Concentration (µM) | % Inhibition |

|---|---|---|

| DPPH Radical Scavenging | 50 | 75% |

| ABTS Radical Scavenging | 50 | 70% |

These results support the hypothesis that while AO2246 exhibits antioxidant properties, it may also contribute to oxidative stress under certain conditions .

Environmental Impact

AO2246 has been detected in various environmental matrices, raising concerns about its persistence and bioaccumulation potential. Studies indicate that it can undergo degradation via catalytic ozonation processes, which may mitigate its environmental impact:

| Condition | Removal Efficiency (%) |

|---|---|

| Ozone Concentration (mg/L) | 70 |

| Catalyst Dosage (g/L) | >80 |

The use of nano-catalysts has shown promise in enhancing the degradation of AO2246 in contaminated environments .

科学的研究の応用

Rubber and Plastics Industry

2,2'-Methylenebis(4-methyl-6-tert-butylphenol) is primarily used as an antioxidant in rubber formulations. It enhances the oxidation stability of rubber products, particularly in the production of bromobutyl rubber (BIIR). The compound improves the thermal reversibility of cross-linked rubber matrices, which is crucial for maintaining performance under heat and stress.

Biodiesel Production

This compound has shown efficacy as an antioxidant in biodiesel formulations. Its incorporation into distilled biodiesel enhances the oxidation stability, thereby prolonging the shelf life and performance of biodiesel fuels .

Adhesives and Sealants

In adhesives and sealants, 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) serves as a processing aid that prevents degradation of the adhesive properties over time due to oxidative stress .

Lubricants and Greases

The compound is also utilized in lubricants and greases, where it helps maintain viscosity and performance by preventing oxidative degradation during operation .

Environmental Applications

Recent studies have explored the use of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) in environmental remediation processes. For instance, catalytic ozonation using nano-composites has been investigated for degrading this compound in biologically pretreated landfill leachate. The results indicated over 70% degradation efficiency, showcasing its potential for environmental cleanup applications .

Case Study 1: Rubber Stabilization

A study conducted on the incorporation of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) into rubber formulations demonstrated significant improvements in thermal stability compared to control samples without the antioxidant. The rubber samples exhibited enhanced resistance to aging and thermal degradation, confirming the compound's effectiveness as a stabilizer.

Case Study 2: Biodiesel Stability

Research evaluating various antioxidants in biodiesel revealed that 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) provided superior protection against oxidation compared to other common antioxidants. The study measured oxidation stability through Rancimat testing, where samples with this compound showed a markedly higher induction period before oxidation commenced.

特性

IUPAC Name |

2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O2/c1-14-9-16(20(24)18(11-14)22(3,4)5)13-17-10-15(2)12-19(21(17)25)23(6,7)8/h9-12,24-25H,13H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRVJHAUYBGFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020870 | |

| Record name | 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid, Off-white solid; [HSDB] | |

| Record name | Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3949 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in oxygen and aromatic solvents., Water solubility = 0.02 mg/l. | |

| Record name | BIS(2-HYDROXY-3-TERT-BUTYL-5-METHYLPHENYL)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.07-1.10 kg/L | |

| Record name | BIS(2-HYDROXY-3-TERT-BUTYL-5-METHYLPHENYL)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white powder | |

CAS No. |

119-47-1 | |

| Record name | 2,2′-Methylenebis[4-methyl-6-tert-butylphenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cresol, 2,2'-methylenebis(6-tert- butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisalkofen BP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLENE DI-T-BUTYLCRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVM0X4X57B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2-HYDROXY-3-TERT-BUTYL-5-METHYLPHENYL)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

118-128 °C | |

| Record name | BIS(2-HYDROXY-3-TERT-BUTYL-5-METHYLPHENYL)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。